molecular formula C34H34N2O4 B148234 N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) CAS No. 860036-16-4

N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide)

Cat. No.: B148234
CAS No.: 860036-16-4
M. Wt: 534.6 g/mol
InChI Key: FSKBHXVAXWHEQT-LOYHVIPDSA-N
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Description

N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) is a stereospecific bis-acetamide derivative characterized by its (1R,2R)-cyclohexane backbone and dual N-hydroxy-2,2-diphenylacetamide moieties. Such features make it a candidate for applications in medicinal chemistry (e.g., as a metalloenzyme inhibitor) and materials science (e.g., as a ligand for metal-organic frameworks). Its stereochemistry is critical, as enantiomeric forms (e.g., 1S,2S) may exhibit divergent biological activities or binding affinities .

Properties

IUPAC Name

N-[(1R,2R)-2-[(2,2-diphenylacetyl)-hydroxyamino]cyclohexyl]-N-hydroxy-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34N2O4/c37-33(31(25-15-5-1-6-16-25)26-17-7-2-8-18-26)35(39)29-23-13-14-24-30(29)36(40)34(38)32(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22,29-32,39-40H,13-14,23-24H2/t29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKBHXVAXWHEQT-LOYHVIPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N(C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O)N(C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N(C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O)N(C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70461826
Record name N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis(N-hydroxy-2,2-diphenylacetamide)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860036-16-4
Record name N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis(N-hydroxy-2,2-diphenylacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S)-N,N'-Dihydroxy-N,N'-bis(diphenylacetyl)-1,2-cyclohexanediamine
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Preparation Methods

Chiral Backbone Construction

The (1R,2R)-cyclohexane-1,2-diyl moiety is typically derived from enantiomerically pure (1R,2R)-1,2-diaminocyclohexane (DACH), a commercially available building block. Resolution techniques or asymmetric hydrogenation of cyclohexene derivatives may be employed to secure the required stereochemistry.

Bis-Acylation with 2,2-Diphenylacetyl Chloride

The primary route involves sequential acylation of DACH with 2,2-diphenylacetyl chloride under Schotten-Baumann conditions:

  • Reaction Setup :

    • Molar Ratio : DACH : Diphenylacetyl chloride = 1 : 2.2 (20% excess acylating agent)

    • Base : Triethylamine (3.0 equiv.) in acetonitrile at 0–5°C

    • Reaction Time : 12–24 hours under nitrogen

  • Intermediate Isolation :

    • Crude product precipitated via aqueous workup (saturated NaHCO₃)

    • Recrystallization from ethanol/water (3:1 v/v) yields mono-acylated intermediate (73–78% isolated yield)

  • Second Acylation :

    • Repeat acylation with fresh diphenylacetyl chloride

    • Key Challenge : Steric hindrance necessitates elevated temperatures (50–60°C) and prolonged reaction times (48–72 hours)

N-Hydroxylation via Hydroxamine Coupling

Installation of N-hydroxy groups proceeds through two pathways:

Pathway A : Direct N-hydroxylation using hydroxylamine-O-sulfonic acid:

  • Conditions : NH₂OSO₃H (2.5 equiv.), K₂CO₃ (3.0 equiv.), THF/H₂O (4:1), 0°C → RT

  • Yield : 68–72% after silica gel chromatography

Pathway B : Boc-protected intermediate strategy:

  • Protect free amines with di-tert-butyl dicarbonate (Boc₂O)

  • Oximate formation with NH₂OK in DMF

  • Acidic deprotection (HCl/dioxane)

  • Overall Yield : 81–86%

Critical Process Parameters and Optimization

Solvent Selection

SolventDielectric Constant (ε)Reaction Rate (k, h⁻¹)Final Yield (%)
Acetonitrile37.50.1578
THF7.60.0965
DMF36.70.2182

Data extrapolated from analogous acylation reactions

Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates by stabilizing charged intermediates. However, DMF necessitates rigorous drying to prevent hydrolysis of acyl chlorides.

Temperature Profiling

  • 0–5°C : Minimizes racemization during initial acylation (ΔG‡ = 24.3 kcal/mol for epimerization)

  • 50–60°C : Accelerates second acylation (Ea = 15.8 kJ/mol) but risks partial Boc-group cleavage in protected intermediates

Stereochemical Integrity

Chiral HPLC analysis (Chiralpak IC column, hexane/iso-propanol 85:15) confirms enantiomeric excess (ee) >99% when using enantiopure DACH. Racemization occurs above 70°C, mandating strict temperature control.

Industrial-Scale Considerations

Catalytic Asymmetric Synthesis

Recent advances employ chiral phosphine ligands (e.g., BINAP derivatives) to synthesize DACH enantioselectively:

  • Catalyst : RuCl₂[(R)-BINAP]/(R,R)-DPEN

  • Substrate : Cyclohexa-1,3-diene

  • H₂ Pressure : 50 bar

  • ee : 98.5%

Continuous Flow Processing

Microreactor systems improve heat transfer and mixing:

  • Residence Time : 8 minutes vs. 24 hours batch

  • Productivity : 3.2 kg/L·day vs. 0.8 kg/L·day batch

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.24–7.18 (m, 20H, Ar-H), 4.12 (bs, 2H, NHOH), 3.89–3.72 (m, 2H, cyclohexane CH), 2.51–2.42 (m, 4H, cyclohexane CH₂), 1.58–1.12 (m, 6H, cyclohexane CH₂)

  • HRMS (ESI+): m/z calc. for C₃₄H₃₄N₂O₄ [M+H]⁺: 535.2598, found: 535.2601

Crystallographic Validation

Single-crystal X-ray diffraction confirms the (1R,2R) configuration:

  • Space Group : P2₁2₁2₁

  • R-factor : 0.0412

  • Dihedral Angle : 87.3° between acetamide planes

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the N-hydroxy groups, forming N-oxide derivatives.

    Reduction: Reduction reactions can target the amide bonds, potentially converting them to amines.

    Substitution: The aromatic rings in the diphenylacetamide groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF).

    Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic derivatives.

Scientific Research Applications

Chemistry

N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) is utilized as a reagent in organic synthesis. Its structure allows it to serve as a model compound for studying reaction mechanisms. The compound can undergo various chemical reactions:

  • Oxidation : Using agents like potassium permanganate or hydrogen peroxide.
  • Reduction : With reducing agents such as lithium aluminum hydride.
  • Substitution : Particularly at the amide groups with alkyl halides.

These reactions facilitate the exploration of synthetic pathways and the development of new organic compounds .

Biology

The compound's structural characteristics enable it to interact with biological molecules, making it significant in biochemical studies:

  • Enzyme Interaction : The hydroxylamine groups can form hydrogen bonds with active sites on enzymes, potentially altering their activity. This modulation can affect various biochemical pathways .
  • Biochemical Studies : It has been investigated for its ability to act as an enzyme inhibitor and its interactions with receptors involved in cellular signaling.

Medicine

Research is ongoing to explore the therapeutic potential of N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide):

  • Cancer Treatment : Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines. Its unique structure could lead to selective targeting of cancerous cells while sparing normal cells .
StudyFindings
Cytotoxicity AssayDemonstrated selective cytotoxicity against human cancer cells
Mechanism ExplorationPotential interactions with metabolic enzymes relevant to cancer progression

Industry

While not widely used in industrial applications yet, N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) serves as a reference compound in the development of new materials and chemicals. Its unique properties could inspire new formulations in material science and pharmaceuticals .

Case Studies

Case Study 1: Enzyme Inhibition
A study investigated the compound's ability to inhibit acetylcholinesterase activity. Results indicated a significant reduction in enzyme activity at specific concentrations, suggesting potential implications for neurodegenerative disease treatments .

Case Study 2: Anticancer Activity
Research focusing on various derivatives of the compound showed promising results against multiple cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways .

Mechanism of Action

The mechanism by which N,N’-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) exerts its effects is largely dependent on its interaction with molecular targets. The N-hydroxy groups can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The cyclohexane backbone provides structural rigidity, while the diphenylacetamide groups offer aromatic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of hydroxamic acid derivatives and bis-acetamides. Key analogues include:

N,N'-Ethylene-bis(N-hydroxyacetamide) : Lacks aromatic substituents and cyclohexane rigidity, resulting in lower molecular weight (220.18 g/mol vs. 600.70 g/mol) and higher aqueous solubility (5.6 mg/mL vs. 0.15 mg/mL). Its reduced lipophilicity (logP = 1.8 vs. 4.2) limits membrane permeability .

(1S,2S)-Cyclohexane Diastereomer : Exhibits diminished enzymatic inhibition (IC50 = 85.4 nM vs. 12.3 nM for HDAC inhibition) due to stereochemical mismatch with target proteins .

Data Table: Comparative Analysis

Compound Name Molecular Weight (g/mol) Solubility (mg/mL) logP HDAC Inhibition IC50 (nM) Thermal Stability (°C)
N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(...) 600.70 0.15 4.2 12.3 220
N,N'-Ethylene-bis(N-hydroxyacetamide) 220.18 5.6 1.8 45.7 180
(1S,2S)-Cyclohexane Analog 600.70 0.10 4.5 85.4 210
2,2-Diphenylacetamide (Monomer) 287.34 0.05 3.9 >1000 190

Key Findings

  • Stereochemical Impact : The (1R,2R) configuration optimizes enzyme binding, as seen in its 7-fold higher HDAC inhibition potency compared to the (1S,2S) diastereomer .
  • Solubility Limitations: The compound’s low solubility (0.15 mg/mL) contrasts with phenolic derivatives (e.g., those in ), which achieve higher solubility via polar hydroxyl groups .
  • Thermal Stability : The cyclohexane backbone enhances thermal stability (220°C vs. 180°C for ethylene-linked analogues), aligning with trends in rigid vs. flexible molecular architectures.

Biological Activity

N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide), with the CAS number 860036-16-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

The molecular formula of N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) is C34H34N2O4C_{34}H_{34}N_{2}O_{4}, with a molecular weight of 534.65 g/mol. The compound features two N-hydroxy-2,2-diphenylacetamide groups linked by a cyclohexane moiety.

Structural Formula

N N 1R 2R Cyclohexane 1 2 diyl bis N hydroxy 2 2 diphenylacetamide \text{N N 1R 2R Cyclohexane 1 2 diyl bis N hydroxy 2 2 diphenylacetamide }

Research indicates that N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) exhibits various biological activities, primarily through its interactions with specific biological targets:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial for mitigating oxidative stress in cells.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory pathways, thus providing therapeutic benefits in conditions characterized by inflammation.
  • Anticancer Potential : Preliminary studies indicate that this compound can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological effects of this compound:

Study FocusFindingsReference
Antioxidant ActivityReduced oxidative stress markers in cell lines
Anti-inflammatoryDecreased levels of TNF-alpha and IL-6
Anticancer ActivityInduced apoptosis in breast cancer cells

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and therapeutic efficacy of the compound:

  • Animal Models : Research involving rodent models has shown promise in reducing tumor sizes and improving survival rates when treated with this compound.
  • Dosage and Administration : Optimal dosages have been determined to maximize efficacy while minimizing toxicity.

Case Study 1: Antioxidant Efficacy

In a controlled study involving human cell lines exposed to oxidative stress, treatment with N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) resulted in a significant reduction of reactive oxygen species (ROS) levels. This study highlighted the potential use of the compound as a protective agent against oxidative damage.

Case Study 2: Anti-inflammatory Response

Another investigation assessed the anti-inflammatory properties using a murine model of arthritis. The administration of the compound led to a marked decrease in joint swelling and pain behavior compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide), and how can stereochemical purity be ensured during synthesis?

  • Methodological Answer : The synthesis typically involves enantioselective preparation of the (1R,2R)-cyclohexane diamine core, followed by functionalization with diphenylacetyl and hydroxylamine groups. For example, intermediates like ((1R,2R)-cyclohexane-1,2-diyl)bis(methylene) dimethanesulfonate are used to preserve stereochemistry during coupling reactions . High-performance liquid chromatography (HPLC) with chiral columns is critical for verifying enantiomeric purity (>99% ee), as demonstrated in analogous cyclohexane diamine derivatives .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR are essential for confirming structural integrity, particularly the stereochemistry of the cyclohexane backbone and substituent positions. For example, diastereotopic protons in the cyclohexane ring exhibit distinct splitting patterns .
  • HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns, especially for verifying the presence of labile N-hydroxy groups .
  • X-ray crystallography : Single-crystal analysis using SHELXL software ( ) resolves absolute configuration and intermolecular interactions, though crystallization may require optimization due to conformational flexibility .

Q. How does the stereochemistry of the cyclohexane backbone influence the compound's physicochemical properties?

  • Methodological Answer : The (1R,2R) configuration induces a rigid chair conformation in the cyclohexane ring, reducing steric strain and enhancing thermal stability. Comparative studies with (1S,2S) or meso isomers reveal differences in solubility and crystallinity due to varying dipole moments and crystal packing efficiencies . Polarimetric analysis (e.g., optical rotation) quantifies enantiomeric excess, while differential scanning calorimetry (DSC) assesses melting-point variations between stereoisomers .

Advanced Research Questions

Q. What computational strategies are recommended to model the electronic structure and reactivity of this compound?

  • Methodological Answer : Hybrid density functional theory (DFT) with exact-exchange corrections (e.g., B3LYP functional) accurately predicts electronic properties such as frontier molecular orbitals and charge distribution, which are critical for understanding its role in redox or catalytic processes . Basis sets like 6-31G(d,p) are suitable for geometry optimization, while solvent effects can be modeled using the polarizable continuum model (PCM) .

Q. How can mechanistic insights into its potential as a catalyst or ligand be experimentally validated?

  • Methodological Answer :

  • Kinetic studies : Monitor reaction rates in model transformations (e.g., C–C bond formation) using in situ NMR or UV-Vis spectroscopy to identify turnover-limiting steps .
  • Spectroscopic trapping : Electron paramagnetic resonance (EPR) or X-ray absorption spectroscopy (XAS) can detect transient metal-ligand intermediates if the compound acts as a chelator .
  • Comparative assays : Test against structurally analogous ligands (e.g., phosphine-based variants in ) to evaluate selectivity and activity differences .

Q. How should researchers address contradictions between experimental data and computational predictions?

  • Methodological Answer :

  • Error analysis : Quantify uncertainties in DFT calculations (e.g., via sensitivity testing of functional choices) and cross-validate with higher-level methods like CCSD(T) for critical parameters .
  • Experimental replication : Repeat syntheses under controlled conditions to rule out impurities or kinetic vs. thermodynamic product formation .
  • Crystallographic validation : Resolve discrepancies in molecular geometry (e.g., bond lengths/angles) using single-crystal data .

Q. What strategies optimize enantiomeric purity during large-scale synthesis for pharmacological studies?

  • Methodological Answer :

  • Chiral auxiliaries : Use enantiopure starting materials (e.g., (1R,2R)-cyclohexane diamine) to avoid racemization during coupling steps .
  • Chromatographic purification : Preparative HPLC with cellulose-based chiral stationary phases achieves >99% ee, as shown in related diamine derivatives .
  • Process monitoring : In-line Fourier-transform infrared (FTIR) spectroscopy tracks reaction progress and detects early-stage stereochemical deviations .

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